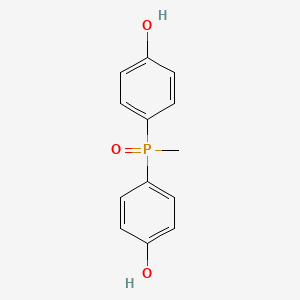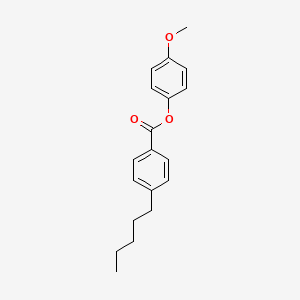
Acetic acid, (phenylseleno)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a phenylseleno group attached to the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a phenylseleno group. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride or acid chlorides as reactants to improve the efficiency and yield of the esterification process. The reaction is often catalyzed by acids and carried out under controlled temperature and pressure conditions to ensure optimal production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylseleno group is oxidized to form selenoxide or other selenium-containing compounds.
Reduction: The compound can also undergo reduction reactions, where the phenylseleno group is reduced to form phenylselenol or other reduced selenium species.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Selenoxides, selenones.
Reduction Products: Phenylselenol, selenides.
Substitution Products: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (phenylseleno)-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid, (phenylseleno)-, ethyl ester involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes and signaling pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins, leading to changes in protein function and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester derived from acetic acid and ethanol, commonly used as a solvent.
Phenyl acetate: An ester with a phenyl group attached to the acetic acid moiety, used in perfumery and flavoring.
Selenoacetic acid esters: Esters containing selenium in the acetic acid moiety, studied for their unique chemical properties.
Uniqueness: Acetic acid, (phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities. This sets it apart from other esters that lack selenium and its associated chemical reactivity.
Eigenschaften
CAS-Nummer |
51364-94-4 |
|---|---|
Molekularformel |
C10H12O2Se |
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
ethyl 2-phenylselanylacetate |
InChI |
InChI=1S/C10H12O2Se/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
XQWGLHHVCVTOOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


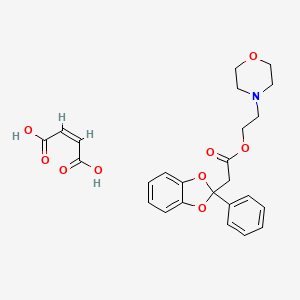
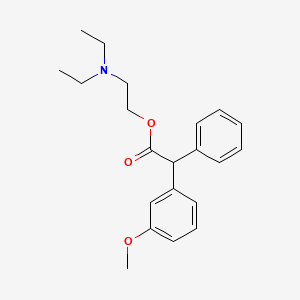
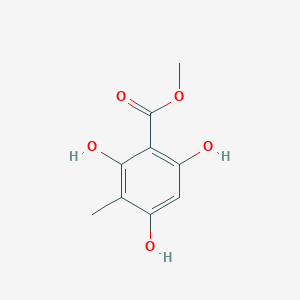
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
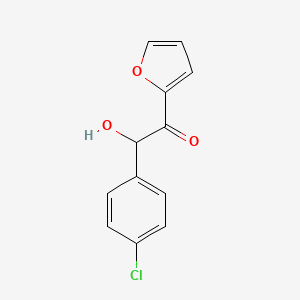
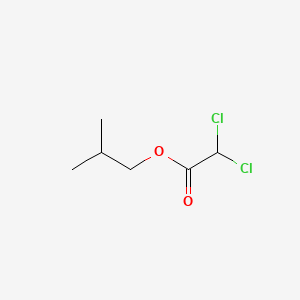
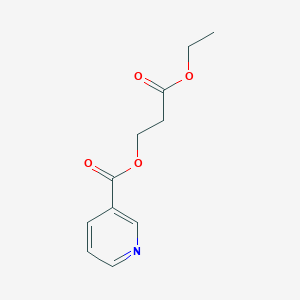
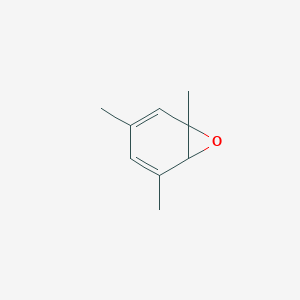
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
